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Compound of Interest

7-Oxa-2-
Compound Name:

azatricyclo[4.3.0.0~2,5~]nonane
CAS No.: 130033-02-2

Cat. No.: B589076

Get Quote

Executive Summary: The "Escape from Flatland"

7-Oxa-2-azaspiro[3.5]nonane (CAS: 194157-10-3) represents a high-value "bioisostere" in
medicinal chemistry. By replacing flat, aromatic piperidine or morpholine rings with this
spirocyclic core, researchers introduce three-dimensionality (

character) into drug candidates.[1] This structural shift often improves solubility and metabolic
stability while maintaining ligand-target interactions.

This guide provides a rigorous spectroscopic framework for identifying and validating this
molecule, distinguishing it from its isomer (2-oxa-7-azaspiro[3.5]nonane) and common
synthetic impurities.

Molecular Architecture & Physicochemical Basis

Understanding the spectroscopy requires analyzing the two distinct ring systems fused at the
spiro quaternary carbon (
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» Ring A (Azetidine): A 4-membered nitrogen-containing ring. High ring strain (~25 kcal/mol)
influences IR stretching frequencies and MS fragmentation.

» Ring B (Tetrahydropyran): A 6-membered oxygen-containing ring. Typically adopts a chair
conformation, creating distinct axial/equatorial environments in NMR.

e The Spiro Center: A quaternary carbon that acts as a conformational lock, preventing the
free rotation common in linear linkers.

Connectivity Logic (Graphviz)

The following diagram illustrates the connectivity and key Heteronuclear Multiple Bond
Coherence (HMBC) correlations used to verify the spiro junction.
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Caption: Connectivity map highlighting the critical HMBC correlations required to confirm the
Spiro junction.

Spectroscopic Profiling
A. Nuclear Magnetic Resonance (NMR)

Solvent:

(Standard) or

(for salt forms). Note: The chemical shifts below are derived from the free base and HCI salt
forms. Salt formation significantly shifts the Azetidine protons downfield (~0.5 - 1.0 ppm).

H NMR (400 MHz,
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Key Diagnostic Feature: Look for the singlet (or tight multiplet) around 3.3-3.5 ppm integrating

to 4H. This corresponds to the azetidine ring protons (

). In the isomer 2-oxa-7-azaspiro[3.5]nonane, the protons adjacent to the spiro center are on a
6-membered ring and appear as distinct triplets/multiplets, not the tight azetidine signal.

C NMR (100 MHz,
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Shift (
Carbon Type Assignment
» PpmM)
THP carbons adjacent to
Ether 65.0 - 68.0 )
Oxygen (C6, C8).
; Azetidine carbons (C1, C3).
Amine 55.0 - 60.0 — _( _ )
High field due to ring strain.
) The Spiro Center (C4). Low
Spiro Quaternary 35.0-40.0 ) )
intensity.
Aliphatic 30.0 - 35.0 THP carbons adjacent to spiro
(C5, C9).

B. Mass Spectrometry (MS)

lonization: ESI (Positive Mode)
e Molecular lon (

): 128.1 m/z[2]

e Sodium Adduct (
): 150.1 m/z
Fragmentation Pathway (MS/MS): The high strain of the azetidine ring drives fragmentation.[3]
» Ring Opening: Protonation of the nitrogen leads to C-N bond cleavage.
e Loss of

. Aretro-[2+2] type cleavage is common in azetidines, though less dominant than in
cyclobutanes.

» Base Peak: Often observed at m/z ~70-80 range corresponding to the tetrahydropyran cation

after loss of the nitrogenous fragment.
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C. Infrared Spectroscopy (IR)[4][5]

e N-H Stretch: 3300 - 3400

(Weak to medium, broad if salt).

e C-H Stretch (Strained): 2950 - 3000

. The azetidine C-H bonds have higher s-character, shifting them to slightly higher

frequencies than typical alkanes.

e C-O-C Stretch: 1080 - 1150

(Strong). Diagnostic of the tetrahydropyran ether.

Quality Control & Impurity Profiling

Synthesizing this scaffold usually involves cyclization of a piperidine derivative or reduction of a

lactam/ester.
Impurity Origin Detection Method
, _ LC-MS: M+18 peak
Acid-catalyzed hydrolysis of )
) ) S ) (Hydration). NMR: Loss of
Ring-Opened Amine the azetidine ring during
] symmetry; appearance of ethyl
deprotection. o
chain signals.
Incomplete deprotection of N- )
_ NMR: Strong singlet at ~1.45

Boc-Protected Intermediate Boc-7-oxa-2-

azaspiro[3.5]nonane.

ppm (9H).[1]

) Elimination during LiAIH4
Over-Reduced Olefin )
reduction.

NMR: Olefinic protons at 5.5 -
6.0 ppm.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Salt Form)

The hydrochloride or oxalate salts are common for stability.
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e Weigh 5-10 mg of the sample into a clean vial.
e Add 0.6 mL of DMSO-

(preferred for salts to ensure solubility and sharpen NH peaks).

o Note: If using

for the free base, add a micro-spatula of anhydrous

to the tube to scavenge trace acid and prevent peak broadening.
e Transfer to a 5mm NMR tube.
e Acquire spectrum with
(relaxation delay)

5 seconds to allow integration of the quaternary spiro carbons.

Protocol 2: LC-MS Screening for Integrity

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um).
» Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.
o Gradient: 5% B to 95% B over 5 minutes.

o Rationale: The spirocycle is polar. A standard gradient ensures it doesn't elute in the void
volume.

e Detection: UV (210 nm) and ESI+ (Scan 100-500 m/z).

References

e Synthesis and Characterization of Spirocyclic Scaffolds
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o Title: "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-
azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design"

o Source: French-Ukrainian Journal of Chemistry, 2023.[1]
o URL:[Link]

o Relevance: Provides specific NMR data for carboxylic acid derivatives of the 7-oxa-2-
azaspiro[3.5]nonane core.

Comparative Isomer Analysis

o

Title: "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole"
Source: Molecules (MDPI), 2015.

[¢]

[e]

URL:[Link]

o

Relevance: Distinguishes the synthesis and structure of the inverse isomer (2-oxa-7-
azaspiro)

General Azetidine Spectroscopy

[e]

Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
Source: Royal Society of Chemistry (RSC) Advances, 2021.

o

[e]

URL:[Link]

o

Relevance: Validates the ring strain effects observed in IR and MS fragment

Chemical Structure Database

[¢]

Title: "7-Oxa-2-azaspiro[3.5]nonane hydrochloride Compound Summary"
Source: PubChem (NIH).

[¢]

o

URL:[Link]

Relevance: Confirms CAS 1417633-09-0 and calcul

o
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fujc.pp.ua [fujc.pp.ua]

2. PubChemlLite - 7-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO)
[pubchemlite.lcsb.uni.lu]

3. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 7-Oxa-2-
azaspiro[3.5]nonane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b589076/docs#technical-guide-spectroscopic-
analysis-of-7-oxa-2-azaspiro-3-5-nonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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